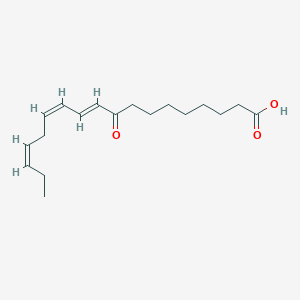

9-OxoOTrE

Vue d'ensemble

Description

9-OxoOTrE est un dérivé synthétique de l’acide oxophytodiénoïque, qui appartient à la famille des oxylipines. Les oxylipines sont des métabolites formés par l’oxydation d’acides gras polyinsaturés . Ce composé présente une activité antimicrobienne contre les micro-organismes pathogènes des plantes, y compris les bactéries et les champignons .

Applications De Recherche Scientifique

Researchers have explored 9-OxoOTrE’s applications in various fields:

Chemistry: Its unique structure makes it an interesting target for further synthetic studies.

Biology: Investigating its impact on plant-pathogen interactions and signaling pathways.

Medicine: Potential therapeutic applications, although further research is needed.

Industry: Its antimicrobial properties may find use in agriculture or pharmaceuticals.

Mécanisme D'action

Le mécanisme précis par lequel le 9-OxoOTrE exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires et des voies de signalisation impliquées dans les réponses de défense.

Analyse Biochimique

Biochemical Properties

9-OxoOTrE plays a significant role in biochemical reactions. It is produced by the oxidation of 9-HpOTrE . The compound exhibits antimicrobial activity through a mechanism based on their electrophilic nature

Cellular Effects

This compound has been found to exhibit antimicrobial activity against various microorganisms, including B. cinerea, C. herbarum, P. infestans, and P. parasitica This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound primarily involves the modulation of gene expression related to stress and developmental pathways in plants . It functions by mimicking natural oxylipins, thereby interacting with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments .

Metabolic Pathways

This compound is involved in the metabolic pathway of alpha-Linolenic acid (ALA) oxylipin metabolism by ALOX5, ALOX15, and cytochrome P450

Méthodes De Préparation

La voie de synthèse du 9-OxoOTrE implique l’oxydation du 9-HpOTrE. Malheureusement, les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans la littérature disponible.

Analyse Des Réactions Chimiques

La nature électrophile du 9-OxoOTrE contribue à ses propriétés antifongiques. Bien que les réactifs et les conditions détaillés soient rares, il subit probablement des réactions telles que l’oxydation, la réduction et la substitution. Les principaux produits formés à partir de ces réactions restent à être entièrement élucidés.

4. Applications de la recherche scientifique

Les chercheurs ont exploré les applications du this compound dans divers domaines :

Chimie : Sa structure unique en fait une cible intéressante pour des études de synthèse plus approfondies.

Biologie : Étudier son impact sur les interactions plante-pathogène et les voies de signalisation.

Médecine : Applications thérapeutiques potentielles, bien que des recherches supplémentaires soient nécessaires.

Industrie : Ses propriétés antimicrobiennes pourraient trouver une application en agriculture ou en pharmacie.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons spécifiques soient limitées, les chercheurs peuvent explorer des composés apparentés pour mieux comprendre le caractère unique du 9-OxoOTrE.

Propriétés

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

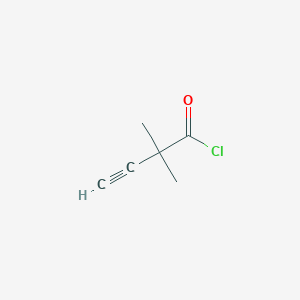

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

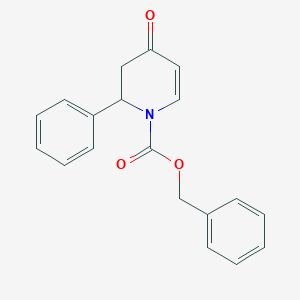

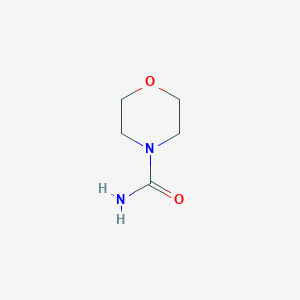

Feasible Synthetic Routes

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists this compound as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like this compound. Further research focusing on this compound itself would be needed to answer questions about its specific interactions, properties, and effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)